molecular formula C16H16N2OS2 B4387943 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide

Katalognummer B4387943
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: MPEANORHCANUPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide specifically targets BTK, which is a non-receptor tyrosine kinase that plays a key role in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway is implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide blocks BCR signaling and induces apoptosis in B-cells, leading to the suppression of tumor growth.
Biochemical and physiological effects:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide has been shown to effectively inhibit BCR signaling and induce apoptosis in B-cells, leading to the suppression of tumor growth. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for clinical development.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide is its specificity for BTK, which makes it a potent and selective inhibitor of BCR signaling. However, one potential limitation of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide is its potential off-target effects, which could lead to unwanted side effects. Additionally, the efficacy of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide may be influenced by the genetic and molecular characteristics of individual tumors, which could limit its effectiveness in certain patient populations.

Zukünftige Richtungen

There are several potential future directions for the development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide. One area of focus is the clinical development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide in B-cell malignancies, including CLL, MCL, and DLBCL. Another potential area of application is the treatment of autoimmune diseases and inflammatory disorders, which are also associated with dysregulation of BCR signaling. Additionally, further research is needed to better understand the molecular mechanisms of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide and to identify potential biomarkers that could be used to predict response to therapy.

Wissenschaftliche Forschungsanwendungen

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to the suppression of tumor growth.

Eigenschaften

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-thiophen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c17-10-13-12-5-1-2-6-14(12)21-16(13)18-15(19)8-7-11-4-3-9-20-11/h3-4,9H,1-2,5-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEANORHCANUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCC3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide
Reactant of Route 3
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(2-thienyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.